Amino-PEG6-amido-C16-COOH

PROTAC PEG Linker Solubility

Choose Amino-PEG6-amido-C16-COOH for its unique tri-modular design: a PEG6 spacer for optimal PROTAC flexibility, a C16 lipid tail for stable membrane anchoring in LNPs, and orthogonal amine/carboxylic acid groups for sequential bioconjugation. This heterobifunctional linker cannot be substituted by simpler PEG-acid or alkyl-based alternatives without sacrificing aqueous processability or hydrophobic anchoring. Ideal for targeted protein degradation and nanoparticle drug delivery.

Molecular Formula C32H64N2O9
Molecular Weight 620.9 g/mol
Cat. No. B8104195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmino-PEG6-amido-C16-COOH
Molecular FormulaC32H64N2O9
Molecular Weight620.9 g/mol
Structural Identifiers
SMILESC(CCCCCCCCC(=O)O)CCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN
InChIInChI=1S/C32H64N2O9/c33-17-19-38-21-23-40-25-27-42-29-30-43-28-26-41-24-22-39-20-18-34-31(35)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-32(36)37/h1-30,33H2,(H,34,35)(H,36,37)
InChIKeySWRFCAVGBATFBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amino-PEG6-amido-C16-COOH: A Heterobifunctional PEG-Lipid Linker for PROTAC Synthesis and Targeted Drug Delivery


Amino-PEG6-amido-C16-COOH (17-(Amino-PEG6-ethylcarbamoyl)heptadecanoic acid) is a heterobifunctional polyethylene glycol (PEG)-lipid conjugate with the molecular formula C32H64N2O9 and a molecular weight of 620.86 g/mol . It comprises a hydrophilic PEG6 spacer (six ethylene glycol units) and a hydrophobic C16 (palmitic) alkyl chain, terminated by a primary amine and a carboxylic acid group, respectively . This amphiphilic architecture enables its primary use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and as a building block for lipid nanoparticles (LNPs) [1].

Why Generic Substitution of Amino-PEG6-amido-C16-COOH with Shorter PEG or Different Lipid Analogs Is Scientifically Inadvisable


Substituting Amino-PEG6-amido-C16-COOH with a seemingly similar analog, such as a PEG4 variant or a C18 lipid-tailed version, is not a trivial exchange. The precise length of the PEG spacer governs critical parameters like aqueous solubility, linker flexibility, and the effective distance between functional moieties in a PROTAC ternary complex, which directly impacts degradation efficiency . Similarly, the C16 alkyl chain dictates the compound's hydrophobic anchoring strength, critical micelle concentration (CMC), and membrane incorporation kinetics—properties that are markedly different for C12 or C18 analogs and are crucial for LNP stability and drug delivery performance [1]. The following quantitative evidence demonstrates that these structural nuances translate into measurable performance differences, making unverified substitution a high-risk approach for reproducible research outcomes.

Quantitative Differentiation of Amino-PEG6-amido-C16-COOH: Head-to-Head Comparisons and Class-Level Evidence


PEG Spacer Length (PEG6 vs. PEG4): Differential Impact on Solubility and Flexibility in PROTAC Design

Amino-PEG6-amido-C16-COOH features a PEG6 spacer, which provides a longer, more flexible, and more hydrophilic linker compared to its PEG4 analog, Amino-PEG4-amido-C16-COOH. The PEG6 chain contains 6 ethylene glycol units versus 4, increasing the molecular weight from approximately 532 g/mol (PEG4) to 620.86 g/mol (PEG6) . This structural difference directly translates to improved aqueous solubility and greater linker reach, which are critical for the formation of stable ternary complexes in PROTAC-mediated degradation .

PROTAC PEG Linker Solubility Linker Flexibility

Lipid Tail Length (C16 vs. C18): Impact on Hydrophobic Anchoring and Micelle Stability

The C16 (palmitic) alkyl chain in Amino-PEG6-amido-C16-COOH offers a distinct balance of hydrophobic anchoring and membrane fluidity compared to a C18 (stearic) analog. Class-level data from analogous PEG-lipid systems (PEG-DPPE with C16 chains vs. PEG-DSPE with C18 chains) demonstrate a direct impact on micelle stability and incorporation kinetics. The critical micelle concentration (CMC) of PEG-DPPE was 70 μM, whereas the C18 analog, PEG-DSPE, exhibited a much lower CMC of 9 μM, indicating significantly more stable, less dynamic micelles [1]. This difference in CMC reflects the stronger hydrophobic interaction of the longer C18 chain, which also results in a slower dissociation rate from lipid membranes [2].

Lipid Nanoparticle Micelle Stability Critical Micelle Concentration C16 Alkyl Chain

Amide Bond vs. Ester Bond: Superior Hydrolytic Stability for Long-Term Formulations

Amino-PEG6-amido-C16-COOH utilizes an amide linkage to connect the PEG and lipid domains. In contrast to ester-linked PEG-lipids, which are known to undergo slow hydrolysis under aqueous conditions, the amide bond provides significantly enhanced chemical stability [1]. This structural feature is particularly critical in long-term storage of formulations and during in vivo circulation, where esterases in plasma can cleave ester bonds, leading to premature drug release or loss of the protective PEG 'stealth' coating [2].

Hydrolytic Stability Amide Bond Ester Bond PEG-Lipid Stability

Amino-PEG6-amido-C16-COOH vs. Boc-Protected Analog: Functional Reactivity and Synthesis Efficiency

Amino-PEG6-amido-C16-COOH presents a free primary amine (-NH2) ready for direct conjugation with carboxylic acid-containing molecules using standard coupling reagents (e.g., EDC/NHS). This is in direct contrast to its Boc-protected analog, Amino-PEG6-amido-C16-Boc, which requires an additional acid-labile deprotection step (e.g., with TFA) to generate the reactive amine . While the Boc group protects the amine during multi-step syntheses, the unprotected version eliminates a synthetic step, improving overall yield and reducing time and cost when direct conjugation is desired .

Boc Protection Amine Reactivity PROTAC Synthesis Deprotection

Validated Application Scenarios for Amino-PEG6-amido-C16-COOH: Translating Quantitative Differentiation into Research Value


Synthesis of PROTACs Requiring an Extended, Flexible PEG6 Linker for Optimal Ternary Complex Formation

The PEG6 spacer in Amino-PEG6-amido-C16-COOH provides a longer and more flexible linker compared to PEG4 analogs . This is particularly critical in PROTAC design when the E3 ligase ligand and the target protein ligand require significant spatial separation to efficiently form a ternary complex and induce ubiquitination. The increased length (6 vs. 4 ethylene glycol units) reduces steric hindrance and improves the probability of successful degradation, making this compound the preferred choice for challenging protein targets with deep binding pockets or complex tertiary structures [1].

Construction of Lipid Nanoparticles (LNPs) Requiring a Dynamic, Moderately Stable PEG Coating

The C16 alkyl chain provides a balance of hydrophobic anchoring and membrane fluidity, leading to a higher critical micelle concentration (CMC) and faster membrane dissociation kinetics compared to C18 analogs . This property is advantageous for LNP formulations where a 'sheddable' PEG coating is desired to enhance cellular uptake once the nanoparticle reaches its target tissue. The amide bond also ensures the PEG-lipid remains intact during circulation, preventing premature loss of the stabilizing corona [1].

Surface PEGylation of Solid Supports or Nanoparticles via Direct Amine-Carboxylic Acid Conjugation

The presence of a free primary amine allows for immediate, one-step conjugation to carboxylic acid-functionalized surfaces or nanoparticles using standard carbodiimide chemistry (e.g., EDC/NHS) . This eliminates the need for a Boc deprotection step, streamlining the workflow and improving overall yield for researchers functionalizing solid supports for affinity chromatography, biosensing, or creating anti-fouling surfaces [1].

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